2-(Trifluoromethyl)-1,3-oxathiolan-5-one
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Overview
Description
2-(Trifluoromethyl)-1,3-oxathiolan-5-one is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to an oxathiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one typically involves the reaction of a suitable oxathiolan precursor with a trifluoromethylating agent. One common method is the reaction of 1,3-oxathiolan-5-one with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-oxathiolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the oxathiolan ring to a more saturated structure, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxathiolan ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with m-CPBA can yield the corresponding sulfoxide or sulfone, while nucleophilic substitution with an amine can produce an amino-substituted derivative.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-oxathiolan-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules, which are valuable in various chemical research and industrial applications.
Biology: Its unique chemical properties make it a useful probe for studying biological systems, particularly in the context of enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly for the development of drugs with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: In the materials science field, this compound is used in the development of advanced materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. Additionally, the oxathiolan ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1,3-oxathiolan-4-one
- 2-(Trifluoromethyl)-1,3-dioxolan-5-one
- 2-(Trifluoromethyl)-1,3-thiazolan-5-one
Uniqueness
Compared to similar compounds, 2-(Trifluoromethyl)-1,3-oxathiolan-5-one is unique due to the presence of both the trifluoromethyl group and the oxathiolan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications. Additionally, the specific arrangement of atoms in this compound can lead to unique interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-oxathiolan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2S/c5-4(6,7)3-9-2(8)1-10-3/h3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPRQGFDWGIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(S1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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